molecular formula C11H10O3 B1595846 methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 22955-77-7

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1595846
CAS RN: 22955-77-7
M. Wt: 190.19 g/mol
InChI Key: YBKCOFSJGXNOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.19500 .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One method involves the use of Stryker’s reagent in toluene at 25℃ for 20 hours under an inert atmosphere . Another method involves the use of sodium hydride in tetrahydrofuran under reflux for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H10O3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.246g/cm3 . The compound is soluble in organic solvents such as benzene and chloroform .

Scientific Research Applications

Corrosion Inhibition

Research has shown that derivatives of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exhibit significant anti-corrosive properties on mild steel in hydrochloric acid solutions. These compounds are effective in preventing corrosion, with inhibition efficiency reaching up to 92% for certain derivatives. The study suggests that the inhibition process occurs through the adsorption of these molecules onto the metal surface, following the Langmuir adsorption isotherm model. This finding is supported by both experimental and theoretical tools, including gravimetric, electrochemical measurements, and DFT calculations (Saady et al., 2018).

Palladium-Catalyzed Reactions

Another study highlights the utility of this compound derivatives in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. The research demonstrates the use of sodium carboxylates as substrates for Pd-insertions into sp3 β-C−H bonds, enabling efficient C−H activation/C−C coupling sequences (Giri et al., 2007).

Photophysical Properties

An investigation into the absorption spectra of related compounds in aqueous and alcoholic solutions revealed insights into their photophysical properties. This study provides a comparative analysis of the dimerization behavior and optical characteristics, enhancing our understanding of their potential applications in various scientific domains (Ghanadzadeh et al., 2008).

Catalysis and Synthesis

Research into the aminocarbonylation of iodobenzene and iodoalkenes using amino acid methyl esters has yielded 2-oxo-carboxamide derivatives. These findings have implications for synthesizing complex molecules and understanding the mechanisms of double CO insertion in organic synthesis (Müller et al., 2005).

Atomic Structure Analysis

A study on the atomic charges of related compounds, such as methyl 1-formyl-6-oxa-6H-indene-4-carboxylate, has contributed to our understanding of molecular structure, highlighting weak intramolecular interactions and hydrogen bonding patterns that influence crystal packing (Laphookhieo et al., 2001).

Safety and Hazards

The compound is classified under the GHS07 category and carries a warning signal word . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to enhance cell survival and reduce apoptosis by modulating the expression of anti-apoptotic genes. In cancer cells, this compound can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at the G1 phase. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can bind to DNA and modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that this compound is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Long-term exposure to this compound in cell cultures has revealed potential adaptive responses, where cells may upregulate detoxifying enzymes to mitigate its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity, directing it to specific organelles or compartments within the cell .

properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKCOFSJGXNOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310295
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22955-77-7
Record name 22955-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction is carried out according to J. Med. Chem., 1970, 650. A suspension of 6.75 g of sodium hydride at 80% in oil and 45 g of methyl carbonate in 120 ml of benzene are mixed together. 11.9 g of 1-indanone dissolved in 100 ml of benzene are added, at 60° C., over 1 and a half hours and the mixture is then refluxed. After 1 hour, the benzene is distilled off. Xylene is added and the mixture is again refluxed. After 1 hour, it is cooled, 30 ml of AcOH are added and the resulting mixture is poured onto 200 ml of a water/ice mixture containing 30 ml of 1N HCl. The insoluble material is removed by filtration and the filtrate is extracted with Et2O. The extracts are washed with water, with saturated NaHCO3 solution, with water, with saturated NaCl solution and then dried over Na2SO4. The product is chromatographed on silica, eluting with EtOAc/hexane (1.3; v/v) in order to obtain 3.05 g of the expected compound,
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.